N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring fused furopyridine and quinazoline moieties linked via a propanamide-ethyl bridge.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-17(6-10-24-13-22-16-4-2-1-3-15(16)19(24)26)21-8-11-23-9-5-14-7-12-28-18(14)20(23)27/h1-5,7,9,12-13H,6,8,10-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHPQCXWJYMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CC4=C(C3=O)OC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its structural characteristics, synthesis, mechanisms of action, and biological activity, particularly focusing on anticancer properties.
Structural Characteristics
The compound features a unique combination of a furo[2,3-c]pyridine moiety and a quinazoline derivative. This structural complexity is believed to contribute to its biological activity:
- Furo[2,3-c]pyridine Moiety : Known for its role in various biological processes, it enhances the compound's interaction with biological targets.
- Quinazoline Derivative : This group is associated with numerous pharmacological activities, including anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furo[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving pyridine derivatives.
- Introduction of the Quinazoline Group : This step often involves amide bond formation using acyl chlorides or anhydrides.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain kinases by occupying ATP-binding sites, preventing phosphorylation events crucial for cellular signaling pathways.
- Binding Affinity : The furo[2,3-c]pyridine moiety enhances binding through hydrogen bonds and hydrophobic interactions with target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Here are some notable findings:
Additional Biological Activities
Beyond anticancer properties, compounds related to this structure have demonstrated various other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive bacteria.
- Antidiabetic Effects : Certain analogs have been reported to exhibit antidiabetic properties.
- Anticonvulsant Effects : Compounds in this class have also been studied for their potential anticonvulsant activities.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- In Vitro Studies : A series of coumarin-containing compounds were synthesized and tested against human tumor cell lines, revealing significant anticancer activity.
- Molecular Docking Studies : These studies provided insights into binding modes and interactions with target proteins, confirming the potential efficacy of these compounds in cancer treatment.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparison with structurally related analogs from the literature:
Key Observations :
- The target compound’s fused furopyridine-quinazoline system distinguishes it from simpler heterocycles like pyrimidines (8b) or pyrazolopyridines (7h).
- Propanamide linkers are common across analogs, but the ethyl bridge in the target compound may enhance conformational flexibility for receptor binding .
Comparative Yields
Analysis : The target compound’s synthesis would likely require optimized palladium catalysis (as in 8b) to mitigate yield losses from complex intermediates.
Spectroscopic Characterization
NMR and HRMS Trends
- ¹H-NMR : Quinazoline protons in the target compound would resonate downfield (δ ~8.5–9.0 ppm) due to electron-withdrawing effects, similar to pyrimidine signals in 8b (δ 8.76 ppm) .
- ¹³C-NMR : Carbonyl groups (C=O) in the furopyridine and quinazoline moieties would appear near δ 170–175 ppm, aligning with 8b (δ 169.97–176.29 ppm) .
- HRMS : Precision mass data (e.g., 8b: [M+H]⁺ = 487.2702) validates synthetic accuracy, a critical step for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
